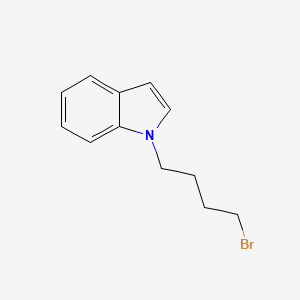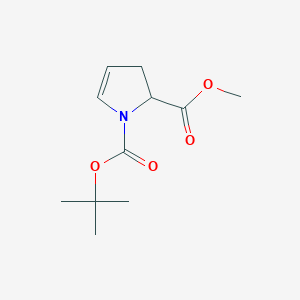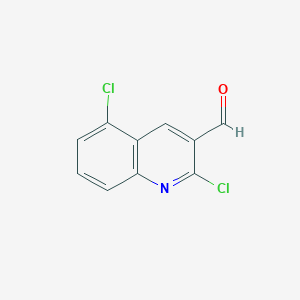
2-(3,5-Difluorophenyl)propan-2-amine hydrochloride
Descripción general
Descripción
“2-(3,5-Difluorophenyl)propan-2-amine hydrochloride” is a chemical compound with the CAS Number: 1063733-81-2 . It has a molecular weight of 207.65 and its IUPAC name is 2-(3,5-difluorophenyl)-2-propanamine hydrochloride . The compound is typically stored in a dry, room temperature environment .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11F2N.ClH/c1-9(2,12)6-3-7(10)5-8(11)4-6;/h3-5H,12H2,1-2H3;1H . This indicates that the molecule consists of a propan-2-amine group attached to a phenyl group with two fluorine atoms at the 3 and 5 positions. The molecule also includes a chloride ion, which forms an ionic bond with the amine group, resulting in the hydrochloride salt form of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be sealed and stored in a dry, room temperature environment .Aplicaciones Científicas De Investigación
Ligand Synthesis and Characterization
- 2-(3,5-Difluorophenyl)propan-2-amine hydrochloride is a key intermediate in synthesizing various N3O3 amine phenols, which are crucial in coordination chemistry for Group 13 metal ions. These compounds, including hexadentate ligands derived from salicylaldehyde and substituted salicylaldehydes, are characterized through IR, FAB-MS, and NMR spectroscopy (Liu, Wong, Rettig, & Orvig, 1993).
Synthesis of Related Compounds
- Research on this compound includes its use in synthesizing derivatives, such as 2-(3',5'-difluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, through processes like bromination, amination, cyclization, and acidification (Liu Chuan-xiang, 2006).
Conformational Analyses
- The compound is also relevant in the conformational analysis of related derivatives, as seen in crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives. These analyses are crucial for understanding molecular structures and interactions in crystallography (Nitek, Kania, Marona, Waszkielewicz, & Żesławska, 2020).
Molecular Dynamics and Quantum Chemical Studies
- Its derivatives are used in molecular dynamics simulation and quantum chemical studies, for instance, in analyzing corrosion inhibition performances of certain compounds on iron. Such studies involve computational methods like density functional theory and molecular dynamics simulations (Kaya et al., 2016).
Co-crystallization in Pharmaceutical Research
- The co-crystallization of related compounds, such as with 3,5-dinitrobenzoic acid, contributes to pharmaceutical research, particularly in understanding the crystal structures and interactions of drug compounds (Shaibah et al., 2019).
Development of Tertiary Amines for Corrosion Inhibition
- The synthesis of tertiary amines related to this compound is explored for their potential in inhibiting carbon steel corrosion. This application is significant in materials science and engineering (Gao, Liang, & Wang, 2007).
Identification and Derivatization in Forensic Science
- In forensic science, derivatives of this compound are identified and derivatized for analysis, crucial in drug enforcement and toxicology studies (Nycz et al., 2016).
Generation of Structurally Diverse Libraries
- The compound is used in generating structurally diverse libraries of compounds through alkylation and ring closure reactions, highlighting its versatility in organic synthesis (Roman, 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H302-H315-H319-H332-H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements are P280-P305+P351+P338-P310, suggesting that protective gloves/eye protection/face protection should be used, and that IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician .
Propiedades
IUPAC Name |
2-(3,5-difluorophenyl)propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N.ClH/c1-9(2,12)6-3-7(10)5-8(11)4-6;/h3-5H,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCIVXXIYXGRXBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC(=C1)F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



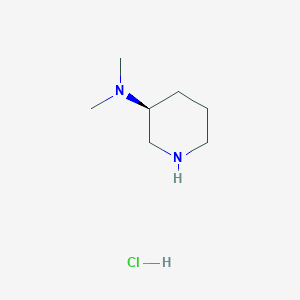

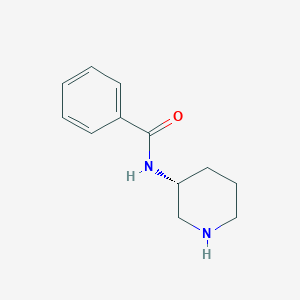
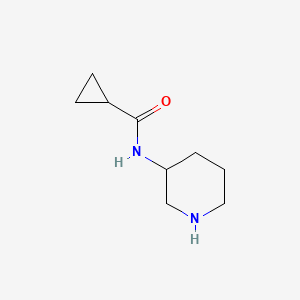
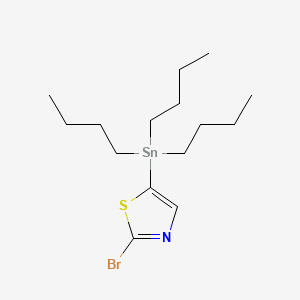

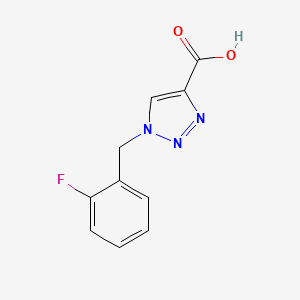
![1-(2-Chloro-6-fluoro-benzyl)-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B3079250.png)
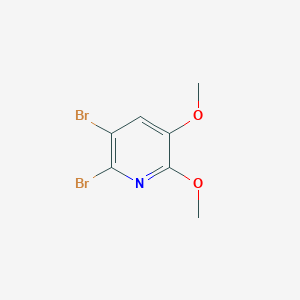
![Methyl 8-amino-5-chloro-2,3-dihydroimidazo[1,2-c]pyrimidine-7-carboxylate](/img/structure/B3079262.png)
